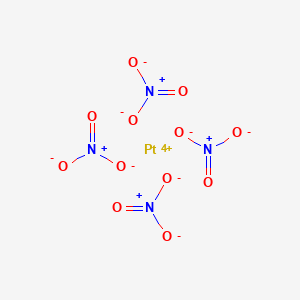

Platinum(IV) nitrate, solution, Pt 15% w/w

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Platinum(IV) nitrate, solution, Pt 15% w/w, is a chemical compound composed of platinum and nitrate ions in a 15% w/w solution. This compound has a variety of uses and applications in scientific research, medical, and industrial applications. In

Aplicaciones Científicas De Investigación

Complexation Studies in Aqueous Solutions

- Platinum(IV) nitrate solutions have been investigated for their complexation behavior in aqueous solutions, revealing the existence of mono- and polynuclear nitrate complexes. These complexes are significant in concentrated solutions and are characterized by various compositions and structures (Belyaev, Fedotov, & Vorobieva, 2011).

Formation of Adducts with Crown Ethers

- The interaction of platinum(IV) nitrate with crown ethers has been studied. This interaction results in the formation of adducts, indicating potential applications in the isolation of platinum(IV) nitrate complexes (Topchiyan, Vasilchenko, Baidina, & Korolkov, 2020).

Electrochemical Applications

- Platinum-based materials supported in a carbon nano-tube matrix have been synthesized, including Pt (15%)/CNT, for electrochemical characterization. These materials show promising applications in reactions like the Nitrate Electro-Reduction Reaction (NER) (Torres-Santillán, Vargas‐García, & Manzo-Robledo, 2011).

Catalytic Oxidation Studies

- Platinum(IV) nitrate solutions have been used to prepare catalysts for oxidation reactions, indicating their potential in catalytic processes involving substances like carbon monoxide and hexane (Kucharczyk, Tylus, Okal, Chęcmanowski, & Szczygieł, 2017).

Nanoparticle Morphology Control

- Research has shown that the morphology of platinum nanoparticles can be controlled by varying the amount of sodium nitrate in the polyol process. This control over nanoparticle shape has significant implications for various applications (Herricks, Chen, & Xia, 2004).

Recovery of Noble Metals from Industrial Wastes

- Platinum(IV) nitrate has been studied for its removal from solutions containing other metals, highlighting its relevance in the recovery of noble metals from industrial wastes (Hubicki & Wójcik, 2006).

Propiedades

IUPAC Name |

platinum(4+);tetranitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Pt/c4*2-1(3)4;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFYVGREOHNWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O12Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

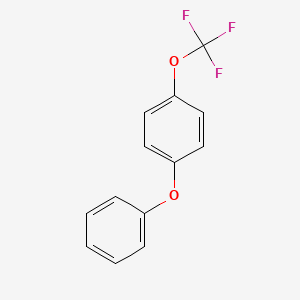

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)